molecular formula C14H18N4OS B13371821 N-[2-(1-piperazinyl)ethyl]-1,3-benzothiazole-2-carboxamide

N-[2-(1-piperazinyl)ethyl]-1,3-benzothiazole-2-carboxamide

Cat. No.: B13371821
M. Wt: 290.39 g/mol
InChI Key: DAWZHBOWADUIBW-UHFFFAOYSA-N
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Description

N-[2-(1-piperazinyl)ethyl]-1,3-benzothiazole-2-carboxamide is a complex organic compound that features a benzothiazole ring fused with a piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1-piperazinyl)ethyl]-1,3-benzothiazole-2-carboxamide typically involves the reaction of 2-aminobenzothiazole with 1-(2-chloroethyl)piperazine under basic conditions. The reaction is usually carried out in a polar solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1-piperazinyl)ethyl]-1,3-benzothiazole-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the piperazine moiety can be modified with different substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the piperazine ring.

Scientific Research Applications

N-[2-(1-piperazinyl)ethyl]-1,3-benzothiazole-2-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[2-(1-piperazinyl)ethyl]-1,3-benzothiazole-2-carboxamide involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. For instance, it may bind to GABA receptors, leading to hyperpolarization of nerve endings and resulting in specific physiological effects .

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(1-piperazinyl)ethyl]ethylenediamine
  • 3-(Piperazin-1-yl)-1,2-benzothiazole derivatives

Uniqueness

N-[2-(1-piperazinyl)ethyl]-1,3-benzothiazole-2-carboxamide is unique due to its specific combination of a benzothiazole ring and a piperazine moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C14H18N4OS

Molecular Weight

290.39 g/mol

IUPAC Name

N-(2-piperazin-1-ylethyl)-1,3-benzothiazole-2-carboxamide

InChI

InChI=1S/C14H18N4OS/c19-13(16-7-10-18-8-5-15-6-9-18)14-17-11-3-1-2-4-12(11)20-14/h1-4,15H,5-10H2,(H,16,19)

InChI Key

DAWZHBOWADUIBW-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)CCNC(=O)C2=NC3=CC=CC=C3S2

Origin of Product

United States

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